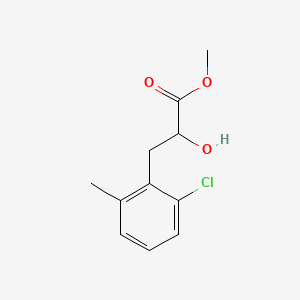![molecular formula C9H14N2O B13609800 {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine](/img/structure/B13609800.png)
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine is an organic compound with the molecular formula C9H14N2O It features a furan ring substituted with a 2-methylcyclopropyl group and a hydrazine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine typically involves the reaction of 5-(2-methylcyclopropyl)furan-2-carbaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired hydrazine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
化学反应分析
Types of Reactions
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azides or other nitrogen-containing derivatives.
Reduction: The compound can be reduced to form amines or other reduced nitrogen species.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction could produce amines. Substitution reactions can lead to various halogenated or nitrated derivatives.
科学研究应用
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a reagent in various industrial processes.
作用机制
The mechanism of action of {[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to biological effects such as enzyme inhibition or modulation of signaling pathways. The exact molecular targets and pathways involved would depend on the specific context of its application.
相似化合物的比较
Similar Compounds
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}amine: Similar structure but with an amine group instead of a hydrazine moiety.
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}azide: Similar structure but with an azide group instead of a hydrazine moiety.
Uniqueness
{[5-(2-Methylcyclopropyl)furan-2-YL]methyl}hydrazine is unique due to the presence of both a furan ring and a hydrazine moiety, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications and applications in various fields of research.
属性
分子式 |
C9H14N2O |
|---|---|
分子量 |
166.22 g/mol |
IUPAC 名称 |
[5-(2-methylcyclopropyl)furan-2-yl]methylhydrazine |
InChI |
InChI=1S/C9H14N2O/c1-6-4-8(6)9-3-2-7(12-9)5-11-10/h2-3,6,8,11H,4-5,10H2,1H3 |
InChI 键 |
OFHUXDHIAGWVIU-UHFFFAOYSA-N |
规范 SMILES |
CC1CC1C2=CC=C(O2)CNN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


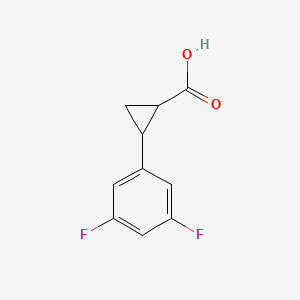

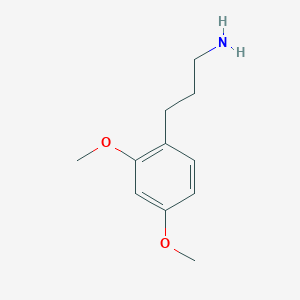

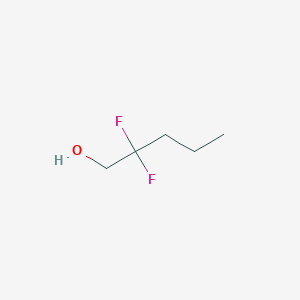
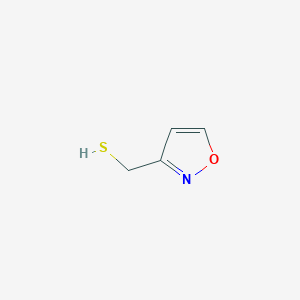
![1,3-Dimethyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-benzo[c][1,2,6]thiadiazine 2,2-dioxide](/img/structure/B13609783.png)

